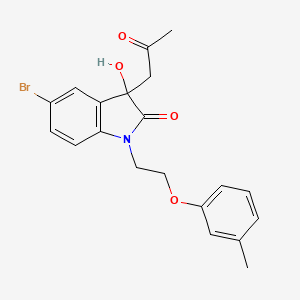

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one, is a derivative of indolin-2-one, which is a scaffold known to possess various biological activities. The indolin-2-one derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases, which are typically prepared via condensation reactions. For instance, the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was synthesized through the condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . This method suggests that the synthesis of the compound of interest might also involve a condensation step, possibly with modifications to introduce the specific substituents such as the 2-oxopropyl and m-tolyloxyethyl groups.

Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives is crucial for their biological activity. The Schiff base ligand BHMQMHI and its metal complexes were characterized using various spectroscopic techniques, including IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and XRD . These techniques provide detailed information about the molecular structure, such as the geometry of the metal complexes and the nature of the ligand-metal interactions. For the compound of interest, similar analytical techniques would likely be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of indolin-2-one derivatives can be explored through their ability to form complexes with various metals. The Schiff base ligand BHMQMHI was found to form complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), exhibiting different geometries . The stability of these complexes was studied using potentiometric titrations, and the metal-ligand stability constants were determined. The reactivity of the compound of interest may also be investigated through its ability to form complexes and its stability in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives are influenced by their molecular structure. The Schiff base ligand BHMQMHI and its metal complexes were subjected to thermal studies to understand their stability under different temperatures . The ligand and its complexes were also screened for their in vitro antibacterial and antifungal activities, as well as their DNA cleavage activities . These properties are indicative of the potential applications of the compound of interest in biological systems.

科学的研究の応用

Anticancer and Antimicrobial Activities

A range of C(3)-trifluoromethylated compounds derived from N-substituted isatins, structurally similar to the specified chemical, were synthesized and evaluated for their in vitro cytotoxic and antibacterial activities. These derivatives have shown potential anticancer activities and specific antibacterial activity against S. aureus. The active compounds were further screened against nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase through in silico molecular docking studies to identify lead molecules for potential therapeutic use (Bikshapathi et al., 2017).

Synthetic Processes

The synthesis of various derivatives involving bromination and hydrolysis processes were described. These processes involve complex reactions, including bromination of dihydrobenz[e]indolines, followed by hydrolysis with ammonium bicarbonate, leading to a range of products including bromoiminium bromides and 4-bromo-5,9b-dihydro-benz[e]indolines. These studies provide valuable insights into the synthesis routes for similar compounds (Kavadias et al., 1979).

Structural and Biological Analysis

Several isatin derivatives, structurally related to the specified compound, were synthesized and characterized. These derivatives underwent crystal structure analysis, quantum chemical study, and were tested for biological activity against various bacterial and fungal strains. Molecular docking studies were also carried out to understand the binding mode of these compounds with the penicillin-binding protein enzyme, providing a framework for understanding the bioactivity of similar compounds (Bargavi et al., 2021).

特性

IUPAC Name |

5-bromo-3-hydroxy-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO4/c1-13-4-3-5-16(10-13)26-9-8-22-18-7-6-15(21)11-17(18)20(25,19(22)24)12-14(2)23/h3-7,10-11,25H,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZOAYNLFXEBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)

![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)

![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)

![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)